![molecular formula C16H19N3O3S B2736965 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline CAS No. 1705904-49-9](/img/structure/B2736965.png)
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPQ and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Quinoxaline Derivatives as Anticancer Agents
Quinoxaline derivatives have garnered interest for their potential anticancer properties. A study highlighted the synthesis of quinoxaline-1,3,4-oxadiazole hybrids, assessing their anticancer potential on human leukemia HL-60 cells. These hybrids showed significant inhibition of cell proliferation but exhibited high cytotoxicity towards human normal cells (WI-38). Derivatives designed to induce apoptotic response in HL-60 cells with low toxicity on WI-38 cells, predominantly inhibiting Bcl-2 expression, underscore the potential of quinoxaline derivatives as proapoptotic anticancer agents (Ono et al., 2020).
Antibacterial Applications of Quinoxaline Derivatives
The antibacterial potential of quinoxaline derivatives has been demonstrated in various studies. For example, a series of substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids, a class of quinoxaline derivatives, was synthesized and showed enhanced antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, while retaining activity against Gram-negative bacteria. Among these, grepafloxacin exhibited potent in vitro antibacterial activity against Gram-positive bacteria and high in vivo efficacy against both Gram-positive and -negative bacteria tested (Miyamoto et al., 1995).
Quinoxaline Derivatives as Hypoxic-Cytotoxic Agents
Quinoxalinecarbonitrile 1,4-di-N-oxide derivatives have been synthesized with new basic lateral chains (piperazines and anilines) and evaluated for their in vitro activities. Among these derivatives, certain compounds demonstrated potent and selective cytotoxicity, highlighting their potential as hypoxic-cytotoxic agents for cancer therapy. This study emphasizes the significance of structural modifications in enhancing the therapeutic efficacy of quinoxaline derivatives (Ortega et al., 2000).
Eigenschaften
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-4-yl)oxyquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,13-5-6-13)19-9-7-12(8-10-19)22-16-11-17-14-3-1-2-4-15(14)18-16/h1-4,11-13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBBSXJJQCBIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.